Cefuroxime is a broad-spectrum cephalosporin antibiotic that has been extensively studied for its pharmacokinetic properties, antimicrobial activity, and clinical applications. It is known for its stability against β-lactamases, which broadens its spectrum of activity against bacteria that are resistant to other cephalosporins23. Cefuroxime has been used in various fields of medicine, including orthopedic surgery, where it is used as prophylaxis for infections1, and in the treatment of a wide range of infections caused by Gram-positive and Gram-negative bacteria4.
In orthopedic procedures such as total knee replacement, cefuroxime has been shown to be effective when administered either as a short-term infusion or continuous infusion. A study comparing these two methods found that continuous infusion led to an improved probability of attaining pharmacokinetic targets necessary for effective prophylaxis against infections1. Additionally, cefuroxime has been found to penetrate well into synovial fluid, making it a suitable option for the treatment of septic arthritis7.
Cefuroxime has been used successfully to treat respiratory infections due to Haemophilus influenzae and Streptococcus pneumoniae. It has been shown to be effective against infections caused by cephalothin-resistant bacteria and has a low relapse rate in patients with acute exacerbation of chronic bronchitis4.
Clinical trials have demonstrated the effectiveness of cefuroxime in treating urinary tract infections, including those caused by bacteria resistant to other antibiotics. However, variable bioavailability has been observed, which may affect its clinical efficacy10.
Cefuroxime has been used to treat uncomplicated acute gonorrhea, showing high cure rates. It is particularly useful against β-lactamase-producing Neisseria gonorrhoeae strains4.
Although cefuroxime has shown good diffusion into bone and joint tissues, the clinical data are limited. However, studies suggest that it may be effective in these types of infections, and its use in bone cement has been associated with beneficial outcomes9.
Cefuroxime is classified as a second-generation cephalosporin antibiotic. It is derived from cephalosporin C and is effective against a wide range of bacteria. The compound's IUPAC name is (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-furan-2-yl-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its chemical formula is C₁₆H₁₆N₄O₈S, with a molecular weight of approximately 424.385 g/mol .
The synthesis of cefuroxime involves several steps, typically starting from cephalosporin C. One common method includes the use of methanol as a solvent to dissolve cefuroxime along with ammonium bicarbonate under controlled temperature conditions. The mixture is stirred at low temperatures to facilitate dissolution and reaction .
A detailed synthesis approach can be summarized as follows:
Cefuroxime features a beta-lactam ring structure characteristic of cephalosporins, which is crucial for its antibacterial activity. The molecular structure includes:
The presence of these functional groups contributes to cefuroxime's ability to inhibit bacterial cell wall synthesis effectively .
Cefuroxime participates in various chemical reactions, primarily involving hydrolysis and interactions with penicillin-binding proteins (PBPs). Key reactions include:
Cefuroxime exhibits several notable physical and chemical properties:
Cefuroxime is widely used in clinical settings for treating various infections:
Additionally, cefuroxime axetil serves as an oral prodrug form that enhances bioavailability .
Cefuroxime possesses the systematic IUPAC name (6R,7R)-3-{[(Aminocarbonyl)oxy]methyl}-7-{[(2Z)-2-(2-furyl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, reflecting its complex bicyclic β-lactam structure. The molecular formula is C₁₆H₁₆N₄O₈S, with a molar mass of 424.38 g/mol [1]. The compound features a β-lactam ring fused to a six-membered dihydrothiazine ring, constituting the fundamental 7-aminocephalosporanic acid (7-ACA) core characteristic of cephalosporin antibiotics [4].
Distinguishing structural features include:
The spatial configuration is critical to antibacterial activity, with the syn isomer (Z-isomer) of the methoxyimino group exhibiting substantially greater potency than the anti isomer [1] [5]. Cefuroxime exists as a white to off-white crystalline powder that is sparingly soluble in water but forms soluble sodium salt derivatives for clinical formulations [1].
Table 1: Nomenclature Systems for Cefuroxime
Nomenclature Type | Designation | Reference |
---|---|---|
Chemical Abstracts Service (CAS) Registry Number | 56238-63-2 | [5] |
IUPAC Name | (6R,7R)-3-{[(Aminocarbonyl)oxy]methyl}-7-{[(2Z)-2-(2-furyl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |
International Nonproprietary Name (INN) | Cefuroxime | [1] |
Common Trade Names | Zinacef, Ceftin, Sefur, Kilbac, Axim, Rofurox, Xorimax | [1] |
Cefuroxime was patented in 1971 by Glaxo (now GSK) researchers and received medical approval in 1977, emerging during a critical era of escalating β-lactamase-mediated resistance among Gram-negative pathogens [1] [6]. Its development specifically addressed limitations observed in first-generation cephalosporins, particularly their susceptibility to hydrolysis by plasmid-mediated β-lactamases and inadequate activity against Haemophilus influenzae [4]. The strategic molecular design focused on incorporating a methoxyimino group at the α-position of the acyl side chain, which sterically hindered access to β-lactamase active sites while maintaining affinity for penicillin-binding proteins (PBPs) [4].
The compound's development coincided with rising ampicillin resistance among Haemophilus influenzae strains, positioning cefuroxime as a crucial therapeutic alternative. Initial in vitro studies demonstrated exceptional activity against β-lactamase-producing H. influenzae (minimum inhibitory concentrations [MICs] of 0.25-2.0 μg/mL), surpassing contemporaneous cephalosporins like cephalothin and cephalexin [4]. This potency profile was particularly valuable for treating meningitis, where cefuroxime demonstrated superior cerebrospinal fluid penetration compared to other second-generation cephalosporins [1] [2].
Table 2: Key Historical Milestones in Cefuroxime Development
Year | Milestone | Significance |
---|---|---|
1971 | Patent filed | Protection of intellectual property for the compound and synthesis methods [1] |
1976 | First comprehensive in vitro activity publication | Demonstrated broad-spectrum activity and β-lactamase stability in Antimicrobial Agents and Chemotherapy [4] |
1977 | Initial regulatory approval (UK) | First clinical availability under trade name Zinacef [1] |
1987 | FDA approval (United States) | Expansion to major pharmaceutical market [2] |
2019 | WHO Essential Medicine List inclusion | Recognition of global therapeutic importance [1] |
The 1976 seminal publication by O'Callaghan and colleagues detailed cefuroxime's "increased stability to β-lactamases," noting this property "widened the antibacterial spectrum" to include Enterobacter species and indole-positive Proteus that resisted earlier cephalosporins [4]. This research established cefuroxime as a prototype for subsequent oxime-containing cephalosporins, influencing development strategies across the antibiotic class.
Cefuroxime fundamentally advanced cephalosporin research through its demonstration that targeted chemical modifications could overcome specific resistance mechanisms without compromising antibacterial activity. Its structural innovations served as templates for numerous successor compounds and established design principles still relevant in antibiotic development. Key research contributions include:
Mechanistic Insights into β-Lactamase Resistance: Cefuroxime's stability against TEM-1 β-lactamases (prevalent in Escherichia coli and Haemophilus influenzae) provided crucial evidence that side-chain modifications could protect the β-lactam core from enzymatic hydrolysis. Unlike earlier cephalosporins, cefuroxime maintained activity against β-lactamase-producing strains due to the steric hindrance provided by the methoxyimino group, with only 2-4% hydrolysis observed compared to nearly complete degradation of cephaloridine under identical conditions [4]. This property established a structure-stability relationship that informed development of advanced cephalosporins and penicillins.
Blood-Brain Barrier Penetration: Research demonstrated cefuroxime's unique ability among second-generation cephalosporins to achieve therapeutic concentrations in cerebrospinal fluid, with CSF levels reaching 10-50% of serum concentrations during inflammation [1] [2]. This property proved particularly valuable for pediatric meningitis treatment where Haemophilus influenzae was a predominant pathogen, though subsequent research revealed superior alternatives for pneumococcal meningitis.
Prodrug Innovation (Cefuroxime Axetil): The development of the 1-acetoxyethyl ester prodrug (cefuroxime axetil) represented a breakthrough in oral cephalosporin bioavailability. By esterifying the C4 carboxyl group, researchers increased lipophilicity, enabling intestinal absorption before enzymatic hydrolysis to active cefuroxime [1]. This innovation preserved the antibacterial spectrum in an oral formulation, establishing a model for other cephalosporin prodrugs like cefpodoxime proxetil and cefotiam hexetil.
Table 3: Spectrum of Activity Compared to Contemporary Cephalosporins
Organism | Cefuroxime MIC₉₀ (μg/mL) | First-Generation Cephalosporin Activity | Third-Generation Cephalosporin Activity |
---|---|---|---|
Staphylococcus aureus (MSSA) | 1-4 | Comparable | Comparable |
Streptococcus pneumoniae (pen-S) | 0.12 | Comparable | Superior |
Haemophilus influenzae (β-lactamase+) | 0.5-1 | Resistant | Superior |
Escherichia coli | 4-8 | Variable | Superior |
Klebsiella pneumoniae | 2-4 | Variable | Superior |
Neisseria gonorrhoeae | 0.03-0.12 | Variable | Superior |
Bacteroides fragilis | >32 | Resistant | Resistant |
Data compiled from [1] [2] [4]
Spectrum Positioning: Cefuroxime occupies a strategic niche between narrow-spectrum first-generation and broad-spectrum third-generation cephalosporins. Research established its reliable activity against methicillin-susceptible staphylococci and streptococci (Gram-positive coverage) while expanding to include β-lactamase-producing Haemophilus and Moraxella catarrhalis (Gram-negative coverage) [2] [5]. However, studies also defined its limitations against Pseudomonas aeruginosa, enterococci, and Bacteroides fragilis, clarifying appropriate clinical applications. This spectrum profile established the therapeutic concept of "selected expansion" – broadening coverage against specific problem pathogens without indiscriminate activity that might promote resistance.
Cefuroxime remains a research benchmark for assessing new β-lactam antibiotics and continues to inform antimicrobial stewardship programs through its targeted spectrum. Its development trajectory exemplifies rational drug design addressing specific resistance threats while balancing efficacy, safety, and resistance prevention – principles that continue guiding antibiotic development today [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7